molecular formula C5H12O2S B082896 2-(Methylsulphonyl)-2-methylpropane CAS No. 14094-12-3

2-(Methylsulphonyl)-2-methylpropane

Cat. No.: B082896
CAS No.: 14094-12-3
M. Wt: 136.22 g/mol
InChI Key: HLEIMSOLPXIGIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulphonyl)-2-methylpropane is an organic compound with the molecular formula C5H12O2S. It is a derivative of propane, where one of the hydrogen atoms is replaced by a methylsulphonyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulphonyl)-2-methylpropane typically involves the reaction of isobutane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via a nucleophilic substitution mechanism, where the methanesulfonyl group replaces a hydrogen atom on the isobutane molecule.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulphonyl)-2-methylpropane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulphonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Methylsulphonyl)-2-methylpropane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-cancer agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(Methylsulphonyl)-2-methylpropane involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A precursor in the synthesis of 2-(Methylsulphonyl)-2-methylpropane.

    Dimethyl sulfone: Another sulfonyl-containing compound with similar chemical properties.

    Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic drugs.

Uniqueness

This compound is unique due to its specific structure, which allows for selective interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-methyl-2-methylsulfonylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-5(2,3)8(4,6)7/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEIMSOLPXIGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161496
Record name 2-(Methylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14094-12-3
Record name 2-Methyl-2-(methylsulfonyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14094-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylsulphonyl)-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulphonyl)-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Methylsulphonyl)-2-methylpropane
Reactant of Route 2
2-(Methylsulphonyl)-2-methylpropane
Reactant of Route 3
2-(Methylsulphonyl)-2-methylpropane
Reactant of Route 4
Reactant of Route 4
2-(Methylsulphonyl)-2-methylpropane
Reactant of Route 5
2-(Methylsulphonyl)-2-methylpropane
Reactant of Route 6
2-(Methylsulphonyl)-2-methylpropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.